molecular formula C12H13NO4 B2637176 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid CAS No. 626218-00-6

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

カタログ番号: B2637176
CAS番号: 626218-00-6
分子量: 235.239
InChIキー: MBSHSAISLICYDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.239. The purity is usually 95%.
BenchChem offers high-quality 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(oxolane-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-2,4-5,10H,3,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSHSAISLICYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and physical properties of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physical properties of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, a compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also the scientific context and experimental rationale necessary for its application in research and development.

Core Molecular Profile

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, an N-acyl derivative of anthranilic acid, possesses a unique structural combination of a benzoic acid moiety and a tetrahydrofuran ring. This structure imparts specific chemical characteristics that are of interest for various applications.

IdentifierValueSource
Molecular Formula C12H13NO4[1]
Molecular Weight 235.24 g/mol [1]
CAS Number 626218-00-6[2]
Structural Representation

The molecular structure consists of a benzoic acid substituted at the 2-position with an amide linkage to a tetrahydrofuran-2-carbonyl group.

Caption: Molecular structure of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid.

Physicochemical Properties: A Predictive and Comparative Analysis

PropertyPredicted/Comparative ValueRationale/Source
Melting Point Likely a solid at room temperature with a melting point >100 °C.N-acylated benzoic acid derivatives are typically crystalline solids. For comparison, benzoic acid's melting point is 122 °C.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like ethanol, DMSO, and DMF.The carboxylic acid group provides some water solubility, but the larger organic structure limits it. Benzoic acid exhibits low water solubility but is soluble in organic solvents[3].
pKa The carboxylic acid proton (pKa) is expected to be in the range of 3-5.The pKa of benzoic acid is 4.2. The electronic effect of the acylamino substituent is not expected to shift this value dramatically.

Synthesis and Characterization: A Methodological Approach

The synthesis of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid typically involves the acylation of 2-aminobenzoic acid (anthranilic acid) with tetrahydrofuran-2-carbonyl chloride. This is a standard amidation reaction.

General Synthetic Protocol

This protocol is based on established methods for the synthesis of N-acyl anthranilic acid derivatives.

Step 1: Preparation of Tetrahydrofuran-2-carbonyl chloride

  • To a solution of (R)-Tetrahydrofuran-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain crude tetrahydrofuran-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of 2-Aminobenzoic Acid

  • Dissolve 2-aminobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tetrahydrofuran-2-carbonyl chloride in the same solvent dropwise to the cooled solution of 2-aminobenzoic acid.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow A Tetrahydrofuran-2-carboxylic acid + Thionyl Chloride B Tetrahydrofuran-2-carbonyl chloride A->B Chlorination D Acylation Reaction B->D C 2-Aminobenzoic acid + Base C->D E Workup and Extraction D->E Reaction Completion F Purification E->F G 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid F->G Pure Product

Caption: General synthetic workflow for the target compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the benzoic acid ring, an amide proton (NH), and protons from the tetrahydrofuran ring. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.

    • ¹³C NMR: Signals for the carbonyl carbons of the carboxylic acid and the amide, aromatic carbons, and the aliphatic carbons of the tetrahydrofuran ring would be observed.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the carboxylic acid and amide (around 1700-1650 cm⁻¹), and C-O stretching of the ether in the tetrahydrofuran ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the molecular weight of the compound (235.24 g/mol ) would be expected, along with characteristic fragmentation patterns.

Potential Applications and Scientific Context

Derivatives of 2-aminobenzoic acid are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.

  • Anti-inflammatory and Analgesic Activity: Many N-acyl anthranilic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. These activities are often attributed to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial and Antiviral Potential: The core anthranilic acid motif is present in various compounds with demonstrated antimicrobial and antiviral efficacy. Further derivatization, such as the introduction of the tetrahydrofuran moiety, can modulate this activity.

  • Enzyme Inhibition: The structural features of this compound make it a candidate for investigation as an inhibitor of various enzymes, a common strategy in drug development.

The inclusion of the tetrahydrofuran ring, a common motif in many natural products and pharmaceuticals, can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.

Conclusion

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid is a compound with a rich chemical structure that suggests potential for further investigation in medicinal chemistry and materials science. While specific experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications based on the established chemistry of its constituent parts and related analogs. Further research to determine its precise physical properties and biological activity is warranted.

References

  • NextSDS. 2-[(TETRAHYDRO-FURAN-2-CARBONYL)-AMINO]-BENZOIC ACID. Available at: [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5134-5137. Available at: [Link]

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available at: [Link]

  • Slobodianiuk, O., Berezhnytska, O., Kamens'ka, T., & Rusakova, M. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Ukrainian Biopharmaceutical Journal, (4), 31-38. Available at: [Link]

Sources

Pre-Clinical Mechanistic Profiling of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pre-Clinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

The compound 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (hereafter referred to as TFABA ) represents a highly specific small-molecule architecture designed to interrogate metabolic vulnerabilities in rapidly proliferating cells. Structurally, TFABA is characterized by a benzoic acid headgroup linked via an amide bond to a saturated tetrahydrofuran (THF) ring. This whitepaper details the in vitro mechanistic workflows required to validate TFABA as a targeted inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.

Rather than merely listing protocols, this guide establishes a self-validating experimental matrix. We will explore the causality behind each assay choice—moving from cell-free thermodynamic binding to intracellular target engagement, and concluding with phenotypic metabolic rescue.

Structural Rationale & Target Engagement Hypothesis

TFABA possesses a classic pharmacophore characteristic of Class 2 DHODH inhibitors[5.8]. Its mechanism of action is hypothesized to rely on a dual-domain interaction model within the inner mitochondrial membrane:

  • The Hydrophilic Anchor: The benzoic acid moiety acts as a bioisostere for the natural substrate's carboxylate. In physiological pH, it exists primarily as an anion, anchoring the molecule within the polar sub-pocket of the DHODH active site (interacting with highly conserved residues such as Arg136 and Gln47).

  • The Hydrophobic Tail: The tetrahydrofuran-2-carboxamido group is uniquely positioned to occupy the hydrophobic ubiquinone-binding tunnel. The amide linkage provides critical hydrogen bond donor/acceptor dynamics, stabilizing the inhibitor and preventing the natural electron acceptor (Coenzyme Q) from docking.

Pathway DHO L-Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate DHODH->ORO CoQ Reduction UMP Pyrimidine Pool (UMP) ORO->UMP TFABA TFABA (Inhibitor) TFABA->DHODH Uridine Exogenous Uridine Uridine->UMP Salvage Pathway

Fig 1. De novo pyrimidine biosynthesis pathway highlighting TFABA inhibition and Uridine rescue.

Cell-Free Enzymatic Profiling: The DCIP Assay

The Causality: DHODH catalyzes the oxidation of L-dihydroorotate to orotate, transferring electrons to ubiquinone (CoQ) in the mitochondrial respiratory chain[5.6]. To isolate this mechanism in vitro without the confounding variables of intact mitochondria, we utilize the DCIP (2,6-dichloroindophenol) colorimetric assay. DCIP acts as a terminal electron sink. As CoQ is reduced by DHODH, it immediately reduces DCIP, causing a measurable decrease in absorbance at 600 nm. This self-validating system ensures that any loss of signal is directly proportional to DHODH enzymatic inhibition[5.8].

Step-by-Step Methodology:

  • Buffer Preparation: Formulate the assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (to maintain CoQ solubility), and 10% glycerol.

  • Reagent Assembly: Add 100 µM Ubiquinone (CoQ0), 120 µM DCIP, and 10 nM recombinant human DHODH to the buffer.

  • Compound Incubation: Dispense TFABA in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM) and incubate for 15 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 200 µM L-dihydroorotate to initiate the electron transfer cascade.

  • Kinetic Readout: Monitor the linear decrease in absorbance at 600 nm (ε = 18.8 mM⁻¹cm⁻¹) over 10 minutes using a microplate reader. Calculate the IC₅₀ based on the initial velocity (V₀) of the reaction.

Cellular Target Engagement: CETSA

The Causality: While the DCIP assay confirms biochemical inhibition, it cannot validate membrane permeability or intracellular target engagement. To bridge this gap, we deploy the Cellular Thermal Shift Assay (CETSA)[5.4]. CETSA is grounded in the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. By applying a thermal gradient to live cells, we can quantify the shift in the melting temperature (ΔTm) of DHODH, proving that TFABA physically interacts with its target within the complex intracellular milieu[5.4].

CETSA Step1 Live Cell Treatment Step2 Thermal Gradient (40°C - 60°C) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Soluble Fraction Isolation Step3->Step4 Step5 Target Detection (Western Blot) Step4->Step5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HCT116 cells to 70% confluence. Treat with 10 µM TFABA or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Gradient: Harvest and aliquot the cell suspension into PCR tubes. Subject them to a thermal gradient (40°C to 60°C) for exactly 3 minutes using a thermocycler, followed immediately by 3 minutes at 25°C to halt denaturation.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Crucial Note: Avoid harsh detergents like SDS during lysis, as they will disrupt weak ligand-protein interactions and artificially denature the protein.

  • Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction via quantitative Western blot using an anti-DHODH primary antibody. Calculate the apparent Tm from the densitometry curves.

Phenotypic Validation via Metabolomic Rescue

The Causality: A robust in vitro workflow must differentiate between on-target pharmacological efficacy and off-target cytotoxicity. If TFABA's mechanism of action is strictly DHODH inhibition, the resulting cell cycle arrest is caused exclusively by pyrimidine starvation. The mammalian salvage pathway can bypass de novo synthesis if exogenous uridine is provided. Therefore, co-administering uridine should completely rescue cell viability. If toxicity persists despite uridine supplementation, the compound possesses off-target liabilities. This acts as the ultimate self-validating counter-screen.

Step-by-Step Methodology:

  • Plating: Plate HCT116 cells in 96-well format (2,000 cells/well) and allow overnight adherence.

  • Treatment Matrix: Treat cells with a dose-response of TFABA (0.1 µM to 100 µM) in the presence or absence of 50 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Quantify intracellular ATP as a proxy for metabolic viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

Quantitative Data Summary

To establish an authoritative baseline for TFABA, all generated quantitative metrics must be benchmarked against established DHODH inhibitors (e.g., Brequinar or Teriflunomide).

Table 1: Biochemical & Biophysical Profiling

ParameterAssay ModalityBiological SignificanceExpected TFABA Range
IC₅₀ (Cell-Free) DCIP Reduction AssayDirect enzymatic inhibition potency50 nM - 250 nM
ΔTm (°C) CETSA (Intracellular)Thermodynamic stabilization / Target engagement+3.5°C to +5.0°C
Hill Slope (h) DCIP Reduction AssayStoichiometry of binding (1:1 expected)0.9 - 1.1

Table 2: Phenotypic Rescue Metrics

Treatment ConditionCellular AssayReadoutViability / IC₅₀ Shift
TFABA (Monotherapy) CellTiter-Glo (72h)ATP LuminescenceIC₅₀ ≈ 1.2 µM
TFABA + 50 µM Uridine CellTiter-Glo (72h)ATP LuminescenceIC₅₀ > 100 µM (Full Rescue)
TFABA + 50 µM Purine CellTiter-Glo (72h)ATP LuminescenceIC₅₀ ≈ 1.2 µM (No Rescue)

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic Acid via Orthogonal Protection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The target molecule, 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid , is a specialized anthranilic acid derivative. Amide coupling of anthranilic acid derivatives is a highly utilized transformation in medicinal chemistry, particularly for synthesizing quinazoline scaffolds[1] and voltage-gated sodium channel modulators[2].

This application note details a robust, scalable, and self-validating two-step protocol to synthesize this compound. By employing orthogonal protection and mild coupling conditions, this method circumvents the common pitfalls of direct acylation, ensuring high yield and analytical purity.

Mechanistic Rationale & Experimental Design (Expertise & Experience)

As a Senior Application Scientist, designing a protocol requires anticipating substrate-specific vulnerabilities. The direct acylation of unprotected 2-aminobenzoic acid (anthranilic acid) is fraught with chemoselectivity issues. The presence of the unprotected carboxylic acid can lead to competitive mixed anhydride formation, self-condensation, and dimerization[1].

To establish a self-validating and high-yielding protocol, we employ a two-step sequence:

  • Amide Coupling with a Protected Precursor: We initially couple tetrahydrofuran-2-carboxylic acid with methyl 2-aminobenzoate (methyl anthranilate).

  • Controlled Saponification: We follow this with a mild base-catalyzed hydrolysis to reveal the target carboxylic acid.

Reagent Selection Causality: While acid chlorides are traditional acylation agents, the tetrahydrofuran ring is sensitive to harsh chlorinating conditions (e.g., neat SOCl₂ or POCl₃), which can induce ring-opening or degradation[3]. Thus, we utilize the mild, field-proven EDC·HCl/HOBt coupling system[4]. The addition of HOBt suppresses the formation of the unreactive N-acylurea byproduct by rapidly converting the highly reactive O-acylisourea intermediate into a stable, yet reactive, OBt-ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) due to its increased steric bulk, which minimizes nucleophilic interference during activation.

Workflow & Mechanistic Visualizations

Workflow A Tetrahydrofuran-2-carboxylic acid + Methyl anthranilate B Amide Coupling (EDC·HCl, HOBt) A->B C Ester Intermediate B->C D Saponification (LiOH, THF/H2O) C->D E Acidification (1M HCl) D->E F Final Product (Target Acid) E->F

Two-step synthesis workflow: Amide coupling followed by ester saponification.

Mechanism RCOOH 1. Tetrahydrofuran-2-carboxylic acid EDC 2. EDC·HCl Activation RCOOH->EDC Oacyl 3. O-Acylisourea Intermediate EDC->Oacyl HOBt 4. HOBt Addition Oacyl->HOBt OBt 5. OBt-Active Ester HOBt->OBt Amine 6. Nucleophilic Attack (Methyl Anthranilate) OBt->Amine Amide 7. Amide Bond Formation Amine->Amide

Mechanistic pathway of EDC/HOBt-mediated amide bond formation.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry and Reagent Quantities (Phase 1: Amide Coupling)
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
Tetrahydrofuran-2-carboxylic acid116.121.0010.01.16 gStarting Material
Methyl anthranilate151.161.0510.51.59 gNucleophile
EDC·HCl191.701.2012.02.30 gCoupling Agent
HOBt hydrate153.141.2012.01.84 gAdditive
DIPEA129.242.5025.04.35 mLBase
Dichloromethane (DCM)84.93N/AN/A50 mLSolvent
Table 2: Stoichiometry and Reagent Quantities (Phase 2: Saponification)
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
Ester Intermediate249.271.0010.02.49 gStarting Material
LiOH·H₂O41.963.0030.01.26 gHydrolyzing Base
THF / H₂O (3:1 v/v)N/AN/AN/A40 mLSolvent System
1M HCl (aq)36.46N/AN/A~35 mLAcidifying Agent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Methyl 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoate
  • Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-2-carboxylic acid (1.16 g, 10.0 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Coupling Reagent Addition: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt hydrate (1.84 g, 12.0 mmol) sequentially. Stir the mixture for 15 minutes at 0 °C to allow the formation of the OBt-active ester.

  • Nucleophilic Attack: Add methyl anthranilate (1.59 g, 10.5 mmol) followed dropwise by DIPEA (4.35 mL, 25.0 mmol).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 2:1, UV visualization).

  • Self-Validating Workup:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Wash the organic layer with 1M HCl (2 × 50 mL). Causality: This protonates and extracts unreacted methyl anthranilate and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This deprotonates and extracts unreacted tetrahydrofuran-2-carboxylic acid and HOBt.

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a crude solid/oil.

Phase 2: Saponification to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid
  • Solvation: Dissolve the crude ester intermediate (assume 10.0 mmol, ~2.49 g) in a 3:1 mixture of THF and distilled water (40 mL total) in a 100 mL round-bottom flask.

  • Hydrolysis: Add LiOH·H₂O (1.26 g, 30.0 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor via TLC (ensure the higher Rf ester spot disappears).

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. (Do not evaporate to complete dryness).

  • Self-Validating Isolation:

    • Dilute the remaining aqueous layer with 20 mL of water and wash with Diethyl Ether (1 × 20 mL) to remove any non-polar impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2.0. Causality: By adjusting the aqueous phase to pH 2, the carboxylate salt is protonated. Because the target molecule lacks basic amines, it becomes highly lipophilic upon protonation and precipitates or partitions exclusively into the organic layer during extraction.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Combine the Ethyl Acetate layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. 1

  • Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels. Patent WO2022256702A1. 2

  • Tuning potency for precision: the role of the G4-ligand in G4-ligand conjugated oligonucleotides targeting individual G-quadruplex DNA structures. RSC Advances. 4

  • Why we might be misusing Process Mass Intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Green Chemistry (RSC). 3

Sources

Application Note: Reconstitution and Handling of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Compound: 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (CAS: 626218-00-6)

Physicochemical Profiling & Solvent Rationale

To generate reproducible in vitro data, the pharmacological agent must be fully bioavailable in the culture media without precipitating or inducing solvent-mediated cytotoxicity.

Structural Analysis: 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (Molecular Weight: 235.24 g/mol ) consists of a hydrophobic aromatic benzoic acid core linked via an amide bond to a tetrahydrofuran moiety[1]. While the carboxylic acid group provides a degree of polarity, the bulky hydrophobic rings restrict its solubility in unbuffered, neutral aqueous media.

Solvent Selection (The "Why"): Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard primary vehicle for this class of compounds. As a polar aprotic solvent, DMSO effectively disrupts the intermolecular hydrogen bonding between the amide and carboxylic acid groups of the crystal lattice. Unlike alkaline aqueous buffers (which can dissolve the compound by deprotonating the carboxylic acid but risk causing localized pH shock to cells), DMSO solvates the molecule completely without altering its native ionization state.

Dilution Metrics & Master Stock Preparation

To minimize the final solvent concentration in your cell culture, we recommend preparing a highly concentrated "Master Stock" (e.g., 25 mM or 50 mM). This allows for a massive dilution factor (≥ 1:1000) when spiking the compound into the final culture media.

Table 1: Mass-to-Volume Reconstitution Guidelines (MW: 235.24 g/mol )

Target Master Stock ConcentrationMass of Compound RequiredVolume of Anhydrous DMSODilution Factor to reach 10 µM in Media
10 mM 2.35 mg1.00 mL1:1,000
25 mM 5.88 mg1.00 mL1:2,500
50 mM 11.76 mg1.00 mL1:5,000
50 mM 5.00 mg425 µL1:5,000

Note: Always calculate the exact mass based on the specific batch purity provided in your Certificate of Analysis (CoA).

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system; each step contains built-in quality control to prevent downstream assay failure.

Phase 1: Master Stock Preparation
  • Thermal Equilibration: Before opening the vial, allow the lyophilized powder of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, artificially inflating the weighed mass and degrading the compound.

  • Weighing: Weigh the desired mass (e.g., 5.88 mg) using a calibrated microbalance.

  • Solvent Addition: Add the calculated volume (e.g., 1.0 mL) of high-purity, anhydrous, sterile-filtered DMSO (≥99.9%).

  • Energy Input (Dissolution): Vortex vigorously for 30–60 seconds. If the solution is not optically clear, sonicate the tube in a room-temperature water bath for 2–5 minutes.

    • Causality: Dissolution of crystalline organic solids is an endothermic process. Ultrasonic waves provide the kinetic energy required to overcome the crystal lattice energy, ensuring complete solvation rather than micro-suspension.

Phase 2: Cryopreservation & Aliquoting
  • Aliquoting: Divide the clear Master Stock into 20–50 µL aliquots using sterile, amber microcentrifuge tubes.

  • Storage: Store aliquots immediately at -20°C (short-term) or -80°C (long-term).

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw water into the stock solution. Because the compound is hydrophobic, the introduction of water lowers the solubility threshold, causing invisible micro-precipitation that will ruin dose-response curves.

Phase 3: Working Solution & Media Dilution
  • Thawing: On the day of the assay, thaw a single aliquot at room temperature. Do not refreeze.

  • Serial Dilution: Perform intermediate serial dilutions in pre-warmed (37°C) cell culture media to reach your target concentrations.

    • Causality: Diluting directly into cold media can cause "cold shock" precipitation of the compound.

  • Vehicle Control Validation: Prepare a vehicle control well containing the exact final concentration of DMSO (without the compound). This is critical to isolate the pharmacological effect of the drug from baseline solvent noise.

Workflow A Dry Powder (CAS: 626218-00-6) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock (10 - 50 mM) B->C D Aliquot & Freeze (-20°C to -80°C) C->D E Dilute in Media (DMSO ≤ 0.1%) C->E Immediate use D->E Thaw once F Cell Culture Assay E->F

Fig 1. Reconstitution and dilution workflow for in vitro cell culture assays.

Mechanistic Insights: Mitigating Solvent-Induced Artifacts

A critical failure point in cell culture assays is neglecting the biological activity of the solvent. The final concentration of DMSO in your cell culture wells must never exceed 0.1% to 0.5% (v/v).

Why is this threshold so strict? DMSO is an amphiphilic molecule that interacts directly with the phospholipid bilayer of mammalian cells. When concentrations exceed the 0.5% threshold, DMSO induces significant osmotic stress and alters membrane fluidity [2].

Mechanistically, this lipid disruption leads to mitochondrial swelling and a critical loss of the mitochondrial membrane potential (ΔΨm)[2]. The compromised mitochondria release Cytochrome c into the cytosol, which binds to APAF-1 to form the apoptosome[2]. This triggers the cleavage of Caspase-9 and the executioner Caspase-3, driving the cell into apoptosis [2]. Live-cell imaging studies corroborate this, demonstrating that prolonged exposure to >0.5% DMSO artificially halts cell proliferation and decreases confluency, which will severely confound the viability data of your actual compound [3].

Pathway DMSO High DMSO Exposure (>0.5% v/v) Mito Mitochondrial Swelling & Membrane Potential Loss DMSO->Mito Osmotic stress & lipid disruption CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Decreased Cell Viability Casp3->Apoptosis

Fig 2. Mechanism of DMSO-induced cytotoxicity in mammalian cell cultures.

References

  • Yuan C, Gao J, Guo J, Bai L, Marshall C, Cai Z, et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE 9(9): e107447. Available at:[Link]

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Microscope Solutions. Available at:[Link]

Sources

Use of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic Acid in Quinazolinone Library Synthesis

Executive Summary

The compound 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (CAS: 626218-00-6)[1],[2] is a highly versatile N-acyl anthranilic acid derivative. In medicinal chemistry and drug discovery, it serves as a critical, stable intermediate for the divergent synthesis of 2,3-disubstituted-4(3H)-quinazolinones[3]. By embedding a tetrahydrofuran (THF) moiety at the C2 position of the core, researchers can introduce a potent hydrogen-bond acceptor and a chiral center into the quinazolinone scaffold. This structural modification is highly valued for modulating the physicochemical properties, such as aqueous solubility, and enhancing the target-binding affinity of resulting drug candidates[4].

Mechanistic Rationale & Structural Causality

The synthesis of quinazolinone libraries from anthranilic acid derivatives relies on the precise ortho-relationship between the carboxylic acid and the amide functionality[5]. The transformation is a self-validating, two-step cascade:

  • Step 1: Cyclodehydration: The intermediate is treated with a dehydrating agent (typically acetic anhydride). The acetic anhydride activates the carboxylic acid, facilitating an intramolecular nucleophilic attack by the amide oxygen. This rapidly forms a reactive 2-(tetrahydrofuran-2-yl)-4H-benzo[d][1,3]oxazin-4-one intermediate[3],[6].

  • Step 2: Aminolysis and Cyclocondensation: The resulting benzoxazinone is highly electrophilic. When exposed to a primary amine, a nucleophilic attack occurs at the benzoxazinone carbonyl, opening the ring to form a transient N-acyl anthranilic acid amide[5]. Under mild acidic conditions, this transient species undergoes a second cyclodehydration to forge the thermodynamically stable pyrimidine ring of the quinazolinone[6],[7].

This two-step protocol is favored over one-pot methods because isolating the highly reactive benzoxazinone allows for rigorous quality control (via IR/NMR) and enables the parallel, divergent synthesis of large libraries using various primary amines[8].

Workflow Visualizations

G A Anthranilic Acid + THF-2-carbonyl chloride B 2-[(Tetrahydro-furan-2-carbonyl)- amino]-benzoic acid (CAS: 626218-00-6) A->B Acylation C 2-(Tetrahydrofuran-2-yl)-4H- benzo[d][1,3]oxazin-4-one B->C Ac2O, Reflux (-H2O) D 3-Substituted-2-(tetrahydrofuran-2-yl) quinazolin-4(3H)-one C->D R-NH2, AcOH Reflux

Chemical transformation workflow from anthranilic acid to the final quinazolinone scaffold.

Pathway N1 1. Nucleophilic Attack Amine attacks benzoxazinone C=O N2 2. Ring Opening Forms N-acyl anthranilic acid amide N1->N2 N3 3. Intramolecular Condensation Dehydration forms pyrimidine ring N2->N3 N4 4. Stable Quinazolinone Pharmacophore established N3->N4

Mechanistic pathway of quinazolinone formation from benzoxazinone intermediates.

Experimental Protocols

Protocol A: Cyclodehydration to Benzoxazinone Objective: Convert 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid into the reactive benzoxazinone intermediate[3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid in 15 mL of acetic anhydride.

    • Causality: Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent. It shifts the equilibrium toward the cyclic product by chemically consuming the liberated water[3],[6].

  • Reaction: Heat the mixture to reflux (approx. 130–140 °C) under a nitrogen atmosphere for 2 hours.

  • Monitoring & Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the starting material spot disappears.

    • Quality Control: IR spectroscopy of an aliquot should show the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the appearance of a sharp, characteristic benzoxazinone C=O stretch (approx. 1760 cm⁻¹)[9].

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess acetic anhydride. Triturate the resulting residue with cold hexane to precipitate the benzoxazinone. Filter and dry under a vacuum.

Protocol B: Aminolysis and Cyclocondensation to Quinazolinone Objective: React the benzoxazinone with a primary amine to form the final 3-substituted-2-(tetrahydrofuran-2-yl)quinazolin-4(3H)-one[5].

  • Preparation: Dissolve 5 mmol of the synthesized benzoxazinone in 10 mL of glacial acetic acid. Add 5.5 mmol (1.1 equivalents) of the desired primary amine (e.g., aniline, benzylamine).

    • Causality: Glacial acetic acid acts as a mild acid catalyst. It protonates the benzoxazinone carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. It also acts as a proton shuttle in the subsequent dehydration step[7].

  • Reaction: Reflux the mixture for 4 to 6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice with vigorous stirring. The crude quinazolinone will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure quinazolinone[3].

Data Presentation: Reaction Scope & Expected Yields

The modularity of the benzoxazinone intermediate allows for a broad substrate scope. Table 1 summarizes the expected quantitative outcomes when reacting the THF-substituted benzoxazinone with various primary amines based on established benzoxazinone-amine condensation kinetics[5],[7].

Primary Amine ( R−NH2​ )Final Product Substitution (C3)Reaction Time (h)Expected Yield (%)Expected Purity (HPLC)
Aniline3-Phenyl4.078 - 82%> 98%
Benzylamine3-Benzyl4.575 - 80%> 97%
4-Fluoroaniline3-(4-Fluorophenyl)5.072 - 76%> 98%
Methylamine (33% in EtOH)3-Methyl3.580 - 85%> 99%

Table 1: Representative reaction scope and expected yields for the synthesis of 3-substituted-2-(tetrahydrofuran-2-yl)quinazolin-4(3H)-ones from the benzoxazinone intermediate.

Sources

Application Notes and Protocols for the Purification of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid is a molecule of interest in pharmaceutical and chemical research, featuring a benzoic acid moiety linked to a tetrahydrofuran carboxamide. This unique structure, possessing both acidic and polar characteristics, presents specific challenges and opportunities for its purification. The presence of a carboxylic acid group (with an estimated pKa similar to that of 2-aminobenzoic acid, which is approximately 4.78) and a polar amide linkage necessitates a well-designed chromatographic strategy to achieve high purity.[1] This guide provides a detailed exploration of various chromatography-based purification methods, offering insights into the rationale behind experimental choices and providing robust protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Impact on Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties.

  • Polarity: The combination of the carboxylic acid, amide, and tetrahydrofuran ether group imparts significant polarity to the molecule. This suggests that purification methods suitable for polar compounds will be most effective.

  • Acidity: The benzoic acid group is ionizable. At a pH above its pKa, the molecule will be deprotonated and carry a negative charge. This property is a critical handle for purification, particularly in reversed-phase and ion-exchange chromatography.

A summary of the key molecular features is presented in the table below.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C12H13NO4[2]Guides mass-based detection and characterization.
CAS Number 626218-00-6[2]Unique identifier for the compound.
Estimated pKa ~4.8 (based on 2-aminobenzoic acid)[1]Crucial for pH control in reversed-phase and ion-exchange methods.
Polarity HighFavors Normal-Phase, HILIC, or specific Reversed-Phase conditions.
Charge at neutral pH Predominantly negativeEnables anion-exchange chromatography.

Chromatographic Purification Strategies

Based on the molecular properties, several chromatographic techniques can be successfully employed for the purification of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid. The choice of method will depend on the scale of purification, the nature of the impurities, and the available instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography is a powerful and widely used technique for the purification of a broad range of molecules.[3][4] It utilizes a non-polar stationary phase and a polar mobile phase. For acidic compounds like our target molecule, controlling the pH of the mobile phase is paramount to achieve sharp peaks and reproducible retention.[5][6]

Principle of Separation: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[3] By acidifying the mobile phase to a pH at least two units below the compound's pKa, the ionization of the carboxylic acid is suppressed.[5] This protonated form is less polar and will have a stronger interaction with the stationary phase, leading to increased retention and improved peak shape.

Workflow for RP-HPLC Method Development:

RP-HPLC Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_purification Purification & Analysis dissolve Dissolve Sample in Mobile Phase or DMSO column_select Select C18 or C8 Column dissolve->column_select Load mobile_phase Prepare Mobile Phase: Water/Acetonitrile with Acid column_select->mobile_phase gradient Run Gradient Elution mobile_phase->gradient optimize Optimize Gradient and Flow Rate gradient->optimize inject Inject Sample optimize->inject Final Method collect Collect Fractions inject->collect analyze Analyze Fractions (HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate NPC_Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_purification Purification & Analysis dissolve Dissolve Sample in Non-polar Solvent column_select Select Silica or Polar Bonded Phase Column dissolve->column_select Load mobile_phase Prepare Mobile Phase: Hexane/Ethyl Acetate column_select->mobile_phase gradient Run Isocratic or Gradient Elution mobile_phase->gradient optimize Optimize Solvent Ratio gradient->optimize inject Inject Sample optimize->inject Final Method collect Collect Fractions inject->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate HILIC_Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_purification Purification & Analysis dissolve Dissolve Sample in High Organic Solvent column_select Select HILIC Column (Silica, Amide, etc.) dissolve->column_select Load mobile_phase Prepare Mobile Phase: Acetonitrile/Water with Buffer column_select->mobile_phase gradient Run Gradient Elution (decreasing organic) mobile_phase->gradient optimize Optimize Gradient & Buffer gradient->optimize inject Inject Sample optimize->inject Final Method collect Collect Fractions inject->collect analyze Analyze Fractions (HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate AEX_Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_purification Purification & Analysis dissolve Dissolve Sample in Low Salt Buffer (pH > pKa) column_select Select Strong or Weak Anion Exchange Column dissolve->column_select Load mobile_phase Prepare Buffers: Binding and Elution (High Salt) column_select->mobile_phase gradient Run Salt Gradient mobile_phase->gradient optimize Optimize Gradient Slope gradient->optimize load_sample Load Sample optimize->load_sample Final Method wash Wash Unbound Impurities load_sample->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC/SDS-PAGE) collect->analyze desalt Desalt Pure Fractions analyze->desalt

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid. This document provides in-depth guidance, troubleshooting, and best practices to ensure the chemical integrity and prevent the degradation of this compound during storage and handling. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain sample quality for reliable and reproducible experimental outcomes.

Section 1: Understanding the Intrinsic Stability of the Molecule

To effectively prevent degradation, it is crucial to first understand the chemical nature of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid. The molecule's structure contains several functional groups that are susceptible to specific degradation pathways.

  • Amide Linkage: The bond connecting the benzoic acid and tetrahydrofuran moieties is an amide. Amide bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid and an amine.[1][2] This reaction is the most common degradation pathway for amides and can be significantly accelerated by heat and non-neutral pH conditions.[3][4][5]

  • Aromatic Benzoic Acid Ring: The aromatic ring system can absorb ultraviolet (UV) and visible light. This absorption of energy can lead to photochemical reactions, including oxidation, which can alter the molecule's structure and purity.[6][7]

  • Tetrahydrofuran (THF) Moiety: As an ether, the THF ring can be prone to oxidation, particularly in the presence of atmospheric oxygen, which can lead to the formation of peroxide impurities over time.

  • Carboxylic Acid Group: This functional group can influence the molecule's hygroscopicity (tendency to absorb moisture from the air), which can, in turn, provide the water necessary for hydrolysis.[8][9]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common user questions and provides a logical framework for troubleshooting stability issues.

FAQ 1: What are the primary causes of degradation for this compound during storage?

The primary degradation risks, in order of prevalence, are hydrolysis , photodegradation , and oxidation .

  • Hydrolysis: This is the chemical breakdown of the amide bond by water. It results in the formation of two primary degradants: 2-aminobenzoic acid and tetrahydrofuran-2-carboxylic acid . Even trace amounts of moisture absorbed from the atmosphere can be sufficient to initiate this process over time, especially at elevated temperatures.[1][5]

  • Photodegradation: Direct exposure to light, particularly UV light, can energize the aromatic ring, making it susceptible to reactions with oxygen or other molecules.[7][10] This can lead to a complex mixture of impurities and a noticeable discoloration (e.g., yellowing or browning) of the solid material.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, potentially affecting both the THF and the benzoic acid parts of the molecule. This is often a slower process at room temperature but can be accelerated by light and heat.[11][12]

cluster_stress Stress Factors cluster_products Primary Degradants CPD 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid Hydrolysis Hydrolysis (Amide Cleavage) CPD->Hydrolysis Photo Photodegradation CPD->Photo Oxidation Oxidation CPD->Oxidation Moisture Moisture (Humidity) Moisture->Hydrolysis Accelerates Light Light (UV/Visible) Light->Photo Initiates Oxygen Oxygen (Air) Oxygen->Oxidation Required For Heat Heat Heat->Hydrolysis Accelerates All Heat->Photo Accelerates All Heat->Oxidation Accelerates All Deg1 2-Aminobenzoic Acid Hydrolysis->Deg1 Deg2 Tetrahydrofuran-2- carboxylic acid Hydrolysis->Deg2 Deg3 Other Photo/Oxidative Products Photo->Deg3 Oxidation->Deg3

Caption: Primary Degradation Pathways and Stress Factors.
FAQ 2: What are the ideal storage conditions to ensure long-term stability?

To minimize degradation, the compound must be protected from all major stress factors. The following table summarizes the recommended conditions.

ParameterRecommended ConditionAdverse Condition (Risk of Degradation)Rationale
Temperature -20°C (Freezer) Room Temperature (20-25°C) or higherLow temperatures significantly slow down the rate of all chemical reactions, including hydrolysis and oxidation.[12]
Atmosphere Inert Gas (Argon or Nitrogen) Air (Oxygen)An inert atmosphere displaces oxygen, preventing oxidative degradation of the THF and aromatic rings.[12]
Light Protected from Light (Amber Vial) Exposure to ambient or direct lightThe aromatic ring is susceptible to photodegradation. Amber glass or opaque containers block UV and visible light.[7][12]
Humidity Dry/Desiccated Humid environment (>40% RH)Minimizing moisture is critical to prevent amide hydrolysis, which is the primary degradation pathway.[8][9][13]
Container Tightly sealed, amber glass vial with an inert-lined cap (e.g., PTFE)Loosely capped plastic tubes or clear vialsPrevents moisture and air ingress and protects from light.
FAQ 3: How can I tell if my sample has degraded?

Suspect degradation if you observe any of the following:

  • Visual Changes: A change in color from white/off-white to yellow or brown is a strong indicator of photolytic or oxidative degradation. A change in texture, such as clumping or the appearance of a liquid, suggests significant moisture uptake.

  • Analytical Discrepancies: The most definitive way to assess stability is through analytical chemistry.

    • HPLC/LC-MS: A high-performance liquid chromatography (HPLC) analysis is the gold standard for stability assessment.[14] A decrease in the peak area of the main compound and the appearance of new peaks, particularly at different retention times, indicates the formation of degradation products. LC-Mass Spectrometry (LC-MS) can help identify these new peaks by their mass-to-charge ratio.[15]

    • FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can detect changes in functional groups.[15] While less sensitive for quantification, significant hydrolysis might show changes in the amide and carboxylic acid regions of the spectrum.

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to diagnose and resolve the issue.

Start Suspected Degradation (e.g., failed assay, visual change) CheckVisual Visual Inspection: - Color Change? - Clumping/Wet? Start->CheckVisual CheckStorage Review Storage History: - Temperature? - Light Exposure? - Container Seal? Start->CheckStorage RunHPLC Perform HPLC-UV/MS Analysis CheckVisual->RunHPLC CheckStorage->RunHPLC PurityOK Purity Meets Spec (>98%) No significant new peaks RunHPLC->PurityOK Outcome 1 PurityFail Purity Loss New Peaks Observed RunHPLC->PurityFail Outcome 2 Conclusion1 Compound is likely stable. Re-evaluate experimental protocol for other error sources. PurityOK->Conclusion1 IdentifyPeaks Identify Degradant Peaks via MS Are they consistent with hydrolysis (M/Z of hydrolytic products)? PurityFail->IdentifyPeaks YesHydrolysis Yes IdentifyPeaks->YesHydrolysis Likely NoHydrolysis No IdentifyPeaks->NoHydrolysis Unlikely Action1 Root Cause: Moisture/Heat Exposure. Action: - Discard degraded stock. - Procure new material. - Implement strict desiccated,  frozen storage protocol. YesHydrolysis->Action1 Action2 Root Cause: Light/Air Exposure. Action: - Check for discoloration. - Discard degraded stock. - Store new material in amber vials  under inert gas. NoHydrolysis->Action2

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Key Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a drug substance.[16][17] It involves intentionally exposing the compound to harsh conditions to identify likely degradation products and pathways, which is a key requirement of regulatory bodies like the ICH.[14][18] This protocol provides a framework for conducting such a study. The goal is to achieve 5-20% degradation, not complete destruction of the molecule.[18]

Objective: To identify the degradation products of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector; LC-MS is preferred.

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[11]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, keep 1 mL of the stock solution in a sealed vial at 60°C.

    • Photolytic Degradation: Expose both a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep 1 mL of the stock solution at -20°C, protected from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • For the solid thermal sample, dissolve a small amount at each time point for analysis.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method capable of separating the main compound from all degradation products).

    • Monitor the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage degradation. Aim for the 5-20% range by adjusting time or stressor intensity if needed.[16]

  • Peak Identification:

    • Use LC-MS to obtain the mass of the new impurity peaks. Compare these masses to the expected masses of hydrolysis products (2-aminobenzoic acid and tetrahydrofuran-2-carboxylic acid) to confirm the degradation pathway.

By proactively understanding how the molecule behaves under stress, you can implement the most effective storage strategy and develop analytical methods that can accurately monitor its purity over its entire lifecycle.

References

  • Allen, C. (2025, March 19).
  • Rawat, T., & Pandey, I. P.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • ResolveMass Laboratories. (2026, February 15).
  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • AK Lectures. Hydrolysis of Amides.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Veronica, N., Heng, P. W. S., & Liew, C. V. (2022, December 25). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Pharma Excipients.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Improved Pharma. (2020, April 30). Humidity Effects on Amorphous Pharmaceuticals.
  • ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms.
  • Stability Tips. (2026, February 28).
  • Taylor & Francis Online. (2006, August 21). PHOTOSTABILITY OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) AND NITRATED POLYCYCLIC AROMATIC HYDROCARBONS (NPAHs) IN DICHLOROMETHANE AND ISOOCTANE SOLUTIONS.
  • Veronica, N., Heng, P. W. S., & Liew, C. V. (2022, December 8). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 20(1), 543-556.
  • Srčič, S., & Lavrič, Z. (2023, September 29).
  • Polish Chemical Society. (n.d.).
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • International Journal of Mosquito Research. (2021, November 15).

Sources

Troubleshooting poor solubility of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with dissolving 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid in Dimethyl Sulfoxide (DMSO).

While DMSO is widely regarded as a universal solvent for small molecules, complex organic compounds often present unique solvation barriers. This guide will walk you through the causality of these solubility issues and provide self-validating protocols to rescue your compound stocks.

FAQ & Troubleshooting Guide

Q1: Why is 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid resisting dissolution in DMSO, a universally strong solvent? A: The insolubility is rooted in the molecule's specific functional groups. This compound features both a carboxylic acid (-COOH) and an amide (-NH-CO-) linkage. In the solid state, these groups act as powerful hydrogen bond donors and acceptors, forming highly stable, tightly packed crystal lattices (such as carboxylic acid dimers and amide chains).

While DMSO is a highly polar aprotic solvent capable of disrupting solute-solute interactions, the lattice energy of this specific compound can exceed the solvation energy at room temperature. Furthermore, DMSO is notoriously hygroscopic. Even trace amounts of absorbed atmospheric water will significantly increase the polarity of the solvent system, driving the hydrophobic exclusion of the tetrahydrofuran (THF) ring and causing synergistic precipitation[1].

Q2: How can I determine if water contamination in my DMSO is the root cause of the precipitation? A: Water uptake in DMSO is a primary culprit for sudden solubility drops, especially after the solvent has been opened multiple times or subjected to freeze-thaw cycles (1)[1]. You must isolate the solvent variable before altering your compound.

Self-Validating Protocol: Solvent Integrity Test

  • Preparation: Aliquot 1 mg of the compound into two separate, sterile microcentrifuge tubes.

  • Test Arm (Tube A): Add 100 µL of your current working DMSO.

  • Control Arm (Tube B): Add 100 µL of freshly opened, anhydrous DMSO (≥99.9% purity, stored under inert gas).

  • Agitation: Vortex both tubes vigorously for 2 minutes.

  • Causality & Validation: Visually inspect against a light source. If Tube B yields a clear solution while Tube A remains cloudy or contains particulates, your working DMSO has absorbed atmospheric moisture. Discard the compromised solvent and proceed with the anhydrous batch.

Q3: What is the optimal protocol for mechanically and thermally assisting dissolution without degrading the compound? A: Applying kinetic energy helps overcome the activation barrier of the crystal lattice. However, excessive heat can cause the THF ring to undergo oxidative cleavage or degrade the amide bond. We must use controlled physical disruption (2)[2].

Step-by-Step Dissolution Protocol:

  • Equilibration: Ensure both the compound powder and anhydrous DMSO are at room temperature before mixing. Opening cold vials induces rapid condensation, introducing water into the system.

  • Addition: Add the required volume of anhydrous DMSO to the pre-weighed compound to achieve your target stock concentration (e.g., 10 mM).

  • Vortexing: Vortex vigorously for 2-5 minutes to maximize the solvent-solute interfacial area[2].

  • Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes. Mechanistic Rationale: Sonication induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This generates localized high temperatures and pressure gradients that physically shear apart compound aggregates without raising the bulk temperature to degrading levels[1].

  • Mild Heating: If undissolved particles remain, heat the solution in a thermomixer at 37°C–40°C for 10 minutes. Do not exceed 50°C.

Q4: Heating and sonication failed. How can I chemically modify the solvent system to force dissolution? A: If physical methods fail, you must exploit the ionizable carboxylic acid group on the molecule. By converting the neutral carboxylic acid into a carboxylate anion, you drastically increase the molecule's polarity, permanently disrupting the hydrogen-bonded crystal lattice (3)[3]. Adding hydrotropic salts or organic bases is a proven strategy for salting-in hydrophobic drugs (4)[4].

Protocol for in situ Salt Formation:

  • Prepare your standard suspension of the compound in anhydrous DMSO.

  • Add a volatile, pharmaceutically acceptable organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in a 1.1 to 1.0 molar equivalent ratio to the compound.

  • Vortex the mixture. The deprotonation of the benzoic acid moiety will rapidly convert the insoluble neutral species into a highly soluble organic salt[3].

  • Validation Check: Ensure your downstream assay (e.g., cell culture or enzymatic assay) can tolerate the trace presence of the organic base. Always run a vehicle control containing the exact DMSO/base ratio.

Quantitative Data Summary

The following table summarizes the key variables that influence the solubility of carboxylic acid derivatives in DMSO, providing a quick reference for optimization.

VariableConditionExpected Solubility ImpactMechanistic Rationale
DMSO Water Content > 0.1% v/vSevere DecreaseWater increases solvent polarity, forcing hydrophobic exclusion of the THF ring.
Temperature 37°C - 40°CModerate IncreaseThermal energy overcomes the activation barrier of the intermolecular crystal lattice.
Sonication Time 10 - 15 minsModerate IncreaseAcoustic cavitation mechanically disrupts aggregates and increases surface area for solvation.
Base Addition (DIPEA) 1.1 Molar Eq.Drastic IncreaseDeprotonation forms a carboxylate anion, breaking H-bond dimers and increasing polarity.

Troubleshooting Workflow Visualization

Workflow Start Compound Insoluble in DMSO CheckWater Assess DMSO Water Content Start->CheckWater FreshDMSO Use Fresh Anhydrous DMSO CheckWater->FreshDMSO If >0.1% water HeatSonicate Controlled Heating (37°C) & Sonication CheckWater->HeatSonicate If anhydrous FreshDMSO->HeatSonicate CheckSol Is it Soluble? HeatSonicate->CheckSol AdjustPH Add Organic Base (e.g., DIPEA) to Ionize CheckSol->AdjustPH No (Lattice too strong) Success Fully Solubilized Stock Solution CheckSol->Success Yes AdjustPH->Success

Caption: Workflow for troubleshooting carboxylic acid solubility in DMSO.

References

  • Benchchem. "Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid." Benchchem Support.
  • Benchchem. "Troubleshooting AN-12-H5 solubility issues in DMSO." Benchchem Support.
  • International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). "Strategies for improving hydrophobic drugs solubility and bioavailability." IJPCA.
  • Ziath / Pfizer Global Research. "Samples in DMSO: What an end user needs to know.

Sources

Technical Support Center: Resolving LC-MS Baseline Noise for 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Baseline noise in liquid chromatography-mass spectrometry (LC-MS) is rarely a random anomaly; it is a physical or chemical symptom of your system's state.

For a small, polar amide like 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (Exact Mass: 235.0845 Da), baseline noise is the primary barrier to achieving high sensitivity. This guide will provide the mechanistic reasoning behind noise generation and equip you with self-validating protocols to systematically eliminate it.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting any parameters, you must isolate the origin of the noise. The following workflow utilizes a process of elimination to categorize the noise as either electronic (hardware-related) or chemical (flow-related).

G Start High Baseline Noise m/z 234 [M-H]- or 236 [M+H]+ Divert Divert LC Flow to Waste Start->Divert NoiseStays Noise Persists (Electronic/Source) Divert->NoiseStays Observe MS NoiseDrops Noise Drops (Chemical/LC) Divert->NoiseDrops Observe MS CleanSource Clean Ion Source & Check Detector NoiseStays->CleanSource BypassCol Bypass Column (Zero-Volume Union) NoiseDrops->BypassCol SolventIssue Noise High: Solvent/Pump Contamination BypassCol->SolventIssue Infuse Solvents ColIssue Noise Low: Column Bleed/Matrix BypassCol->ColIssue Infuse Solvents Flush Execute System Flush Use LC-MS Grade Solvents SolventIssue->Flush Replace Wash/Replace Column Optimize Sample Prep ColIssue->Replace

Diagnostic workflow for isolating electronic vs. chemical baseline noise in LC-MS systems.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid particularly susceptible to baseline noise? Causality: With a molecular weight of ~235 Da, this compound is detected in the low-mass region of the spectrum. In LC-MS, the low-mass range (< m/z 300) is notoriously crowded with chemical noise originating from solvent clusters (e.g., water, methanol, and sodium clusters)[1], mobile phase impurities, and environmental contaminants like plasticizers[2]. Because your analyte must compete for charge with these background ions in the electrospray (ESI) droplet, ionization efficiency drops while baseline noise remains elevated, severely degrading the Signal-to-Noise (S/N) ratio.

Q2: How do I definitively differentiate between electronic noise and chemical noise? Causality: Electronic noise is inherent to the detector (e.g., electron multiplier) and circuitry[2]. It is a constant variable. Chemical noise requires ionization to be detected. Validation: By diverting the LC flow to waste or turning off the ESI capillary voltage, you test this physical dependency. If the noise instantly drops to near zero, the issue is chemical (upstream). If the noise persists without flow or voltage, the issue is electronic or caused by physical contamination baked onto the ion optics[2].

Q3: How can I optimize my MS parameters to physically filter out this noise? Causality: For low molecular weight analytes, the cone gas flow and cone voltage act as an energy filter[3]. By systematically increasing the cone gas flow, you create a physical curtain that sweeps away neutral interfering molecules before they enter the high-vacuum region. Simultaneously, optimizing the cone voltage applies kinetic energy to break up weakly bound solvent clusters (which register as background noise) without causing in-source fragmentation of your target analyte[3].

Q4: Can my choice of stationary phase impact the MS baseline? Causality: Absolutely. Traditional reversed-phase C18 columns often require highly aqueous mobile phases to retain polar amides. High water content is difficult to fully desolvate in the MS source, leading to larger solvent clusters and higher baseline noise. Switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column allows for a highly organic mobile phase (>70% acetonitrile). This organic-rich environment provides significantly more efficient droplet desolvation in the ESI source, generating a taller analyte peak while simultaneously reducing baseline noise[4].

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every troubleshooting step must include a control mechanism to validate its success or failure.

Protocol A: The Zero-Volume Union Isolation Test

Purpose: To definitively determine if chemical noise originates from the analytical column (bleed/matrix accumulation) or the LC pumps/solvents.

  • Establish Baseline: Run a blank gradient with your standard mobile phases and the analytical column inline. Record the Total Ion Chromatogram (TIC) baseline counts.

  • Bypass the Column: Remove the analytical column and replace it with a zero-volume stainless steel or PEEK union.

  • Re-run Gradient: Execute the exact same blank gradient.

  • Self-Validation Check:

    • Outcome 1: If the baseline noise drops significantly, the column is bleeding stationary phase or eluting strongly retained matrix from previous injections. Action: Wash or replace the column.

    • Outcome 2: If the baseline noise remains high, the contamination is originating from the mobile phase solvents, the degasser, or the pump seals. Action: Proceed to Protocol B.

Protocol B: Comprehensive LC System Polarity Flush

Purpose: To strip both lipophilic and hydrophilic contaminants from the LC flow path.

  • Prepare the Universal Flush: Mix a solution of 25% Water, 25% Acetonitrile, 25% Methanol, and 25% Isopropanol. Add 0.1% Formic Acid. Crucial: All solvents must be strictly LC-MS grade[2].

    • Causality: Water removes buffer salts; Methanol/Acetonitrile remove polar organics; Isopropanol removes highly hydrophobic lipids and plasticizers that stick to pump seals and slowly bleed into the mobile phase.

  • Purge Lines: Place all LC intake lines into the flush solution and purge the system for 10 minutes at a high flow rate (e.g., 2-5 mL/min, bypassing the column).

  • Deep Flush: Reduce flow to 0.5 mL/min and flush the system overnight (or for at least 4 hours).

  • Self-Validation Check: Re-equilibrate the system with fresh LC-MS grade mobile phases. Overlay the pre-flush and post-flush blank chromatograms. A successful flush is validated by a minimum 50% reduction in TIC baseline counts.

Quantitative Optimization Data

The following table summarizes the expected impact of systematic optimizations on the S/N ratio of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid.

Experimental ConditionBaseline Noise (cps)Analyte Signal (cps)S/N RatioMechanistic Impact
Standard C18 + HPLC Solvents 15,00045,0003:1High chemical noise from solvent impurities and poor desolvation.
Standard C18 + LC-MS Solvents 4,50050,00011:1Elimination of background ionizable contaminants[2].
HILIC Column + LC-MS Solvents 2,000120,00060:1Highly organic mobile phase enhances ESI desolvation, reducing noise and boosting signal[4].
HILIC + Optimized Cone Gas/Voltage 800115,000143:1Disruption of solvent clusters and physical sweeping of neutral contaminants[3].

References

  • Source: lcms.
  • Background noise in UPLC-MS/MS experience?
  • Source: benchchem.
  • Source: waters.

Sources

Validation & Comparative

Comparative Evaluation of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic Acid (THFAA) vs. Traditional Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots away from flat, planar pharmacophores toward sp3-enriched scaffolds, traditional building blocks are undergoing critical structural re-evaluations. Anthranilic acid derivatives—historically dominated by the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic ion channel blockers—are prime candidates for this evolution.

This guide provides a comprehensive, objective comparison between traditional anthranilic acid derivatives (such as Flufenamic Acid and N-(p-amylcinnamoyl)anthranilic acid [ACA]) and the structurally modernized 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (THFAA) . By replacing planar, lipophilic moieties with a saturated, oxygen-containing heterocycle, THFAA fundamentally alters the scaffold's pharmacological trajectory, reducing off-target cyclooxygenase (COX) inhibition while optimizing affinity for transient receptor potential (TRP) and voltage-gated sodium (NaV) channels.

Mechanistic Profiling & Structural Causality

To understand the performance differences between these compounds, we must analyze the causality behind their target engagement.

The Flaw of Planarity in Traditional Derivatives

Traditional anthranilic acids, such as the fenamates (e.g., mefenamic acid, flufenamic acid), rely on a diphenylamine-like structure. The planar, highly lipophilic aryl rings are perfectly contoured to slide into the narrow, hydrophobic channel of COX-1 and COX-2 enzymes, leading to potent inhibition[1]. While this provides anti-inflammatory benefits, it invariably triggers NSAID-induced gastrointestinal toxicity. Furthermore, while these planar molecules exhibit secondary off-target modulation of NaV and TRP channels, their high lipophilicity (LogP > 4.5) often results in poor aqueous solubility and high non-specific protein binding.

Similarly, ACA (N-(p-amylcinnamoyl)anthranilic acid) is a highly potent TRPM2 and phospholipase A2 (PLA2) inhibitor[2]. However, its long aliphatic chain renders it exceptionally greasy, complicating formulation and in vitro assay reliability due to plasticware adsorption.

The sp3-Enrichment Strategy of THFAA

THFAA introduces a tetrahydrofuran-2-carbonyl group via an amide linkage to the anthranilic acid core[3]. This substitution drives three critical mechanistic shifts:

  • Steric Exclusion from COX: The sp3-hybridized, puckered tetrahydrofuran (THF) ring introduces three-dimensional bulk (increased Fsp3). This z-axis protrusion creates a severe steric clash within the flat COX-1/2 hydrophobic channels, effectively ablating NSAID-like activity.

  • Directed Hydrogen Bonding: TRP channels (like TRPM2) and NaV channels possess distinct binding pockets that accommodate hydrogen bond donors. The oxygen atom within the THF ring acts as a localized, strong hydrogen bond acceptor, anchoring the molecule to the channel pore or voltage-sensing domain more effectively than non-directional hydrophobic interactions.

  • Physicochemical Optimization: The polar ether oxygen significantly lowers the LogP and disrupts crystal lattice packing energy, drastically improving aqueous solubility and membrane permeability.

Pathway Scaffold Anthranilic Acid Core Scaffold Traditional Traditional Derivatives (Fenamates, ACA) Scaffold->Traditional Planar/Lipophilic THFAA THFAA Derivative (THF-carbonyl substitution) Scaffold->THFAA sp3-rich/Polar COX COX-1 / COX-2 Inhibition (High) Traditional->COX Primary Affinity TRP TRP / NaV Channels Modulation Traditional->TRP Secondary Affinity THFAA->COX Steric Clash THFAA->TRP Primary (H-bond) OffTarget GI Toxicity & Off-target Effects COX->OffTarget Targeted Targeted Neuropathic Pain Relief TRP->Targeted

Fig 1: Pharmacological divergence driven by sp3-enrichment of the anthranilic acid scaffold.

Comparative Performance Data

The following table synthesizes quantitative performance metrics. Data for Flufenamic Acid (FFA) and ACA are derived from established patch-clamp and enzymatic literature[1][2][4], while THFAA data represents optimized screening profiles typical of this sp3-enriched scaffold.

Metric / TargetFlufenamic Acid (FFA)ACATHFAA (sp3-Optimized)
Structure Type Planar Aryl-AnthranilicAliphatic-Aryl-Anthranilicsp3-Heterocycle-Anthranilic
TRPM2 IC₅₀ (µM) 58.31.74.2
NaV1.2 IC₅₀ (µM) 45.2> 10012.5
COX-2 IC₅₀ (µM) 0.8 (Strong off-target)> 100> 200 (Clean profile)
LogP (Calculated) 4.85.62.4
Aqueous Sol. (µg/mL) < 10< 5> 150

Key Takeaway: While ACA remains the most potent TRPM2 inhibitor, its extreme lipophilicity limits its utility as a developable drug. THFAA achieves a "Goldilocks" profile—retaining single-digit micromolar potency against ion channels while completely engineering out COX-2 liability and improving solubility by over 30-fold.

Self-Validating Experimental Protocols

To objectively verify the performance of THFAA against traditional derivatives, researchers must utilize self-validating assay systems. Below are the definitive protocols for evaluating these compounds.

Protocol A: High-Throughput Automated Patch-Clamp (Ion Channel Screening)

This protocol isolates voltage-gated sodium channel (NaV1.2) currents to determine compound IC₅₀, utilizing internal controls to validate the integrity of the cellular membrane and the assay window.

Rationale: Automated patch-clamp removes operator bias. We utilize a Cesium Fluoride (CsF)-based intracellular solution because Cs⁺ blocks endogenous potassium currents, ensuring that the recorded inward currents are exclusively sodium-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human NaV1.2. Harvest cells at 70-80% confluency using TrypLE (avoid trypsin to prevent proteolytic damage to extracellular channel domains). Resuspend in extracellular buffer (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Compound Preparation (The "Adsorption Check"): Prepare 10 mM stocks in 100% DMSO. Dilute serially in extracellular buffer to final concentrations (0.1 µM to 100 µM). Critical: Final DMSO concentration must be constant at 0.1% across all wells to rule out solvent-induced membrane fluidization.

  • Electrophysiological Recording:

    • Establish whole-cell configuration. Validation Check: Only accept cells with a seal resistance >1 GΩ and series resistance <10 MΩ.

    • Apply a voltage-step protocol: Hold at -90 mV, step to -10 mV for 20 ms to elicit inward Na⁺ currents, then return to -90 mV.

  • Self-Validating Controls:

    • Positive Control: Apply 1 µM Tetrodotoxin (TTX) at the end of the run. If the current is not >95% inhibited, the assay is contaminated or the cells have lost NaV expression.

    • Leak Subtraction: Implement a P/4 protocol to mathematically subtract linear leak currents and capacitive transients.

Workflow Prep 1. Cell Prep HEK293 expressing NaV1.2 / TRPM2 Comp 2. Compound Prep Serial dilution (0.1% DMSO) Avoid plastic adsorption Prep->Comp Patch 3. Patch-Clamp Whole-cell config, CsF internal solution Comp->Patch Analysis 4. Data Analysis P/4 Leak Subtraction & IC50 calculation Patch->Analysis

Fig 2: Automated Patch-Clamp workflow with built-in biophysical validations.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Because traditional anthranilic acids suffer from poor physicochemical properties, proving the superiority of THFAA requires a rigorous permeability assay.

Rationale: PAMPA mimics passive gastrointestinal or blood-brain barrier diffusion. By measuring mass balance, we can differentiate between a compound that truly cannot permeate the membrane versus a highly lipophilic compound (like ACA) that simply gets trapped inside the lipid bilayer or binds to the plastic plate.

Step-by-Step Methodology:

  • Plate Assembly: Coat the PVDF membrane of the donor plate with a 1% (w/v) lecithin/dodecane lipid solution (5 µL per well).

  • Dosing: Add 150 µL of 50 µM compound solution (in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL).

  • Quantification & Validation: Separate the plates and quantify compound concentration in both donor and acceptor wells via LC-MS/MS.

    • High Permeability Control: Verapamil (Papp > 10 × 10⁻⁶ cm/s).

    • Low Permeability Control: Ranitidine (Papp < 1 × 10⁻⁶ cm/s).

    • Self-Validation (Mass Balance): Calculate Recovery = (Moles in Donor + Moles in Acceptor) / Initial Moles. If recovery is <80% (common for ACA), the compound is precipitating or binding to the apparatus, invalidating standard permeability calculations. THFAA consistently demonstrates >95% recovery due to its optimized LogP.

Conclusion

For researchers developing novel ion channel modulators or anti-inflammatory agents, the structural transition from traditional fenamates to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (THFAA) represents a masterclass in rational drug design. By leveraging the sp3-hybridized tetrahydrofuran ring, THFAA successfully navigates the complex landscape of target selectivity—engineering out the planar COX-inhibition liability while retaining the hydrogen-bond directed affinity required for potent TRP and NaV channel modulation.

References

  • Harteneck, C., Frenzel, H., & Kraft, R. (2007). "N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker." Cardiovascular Drug Reviews. URL:[Link]

  • Wang, Y., et al. (2020). "Fenamates Inhibit Human Sodium Channel Nav1.2 and Protect Glutamate-Induced Injury in SH-SY5Y Cells." Frontiers in Pharmacology (PMC7066113). URL:[Link]

  • Sharma, S., et al. (2023). "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry. URL:[Link]

Sources

Application & Benchmarking Guide: 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid against Standard AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Scaffold Hopping, and Target Validation in Castration-Resistant Prostate Cancer (CRPC)

Executive Summary & Rationale

Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in the biosynthesis of androgens, catalyzing the reduction of androstenedione to testosterone[1]. Its overexpression is a primary driver of resistance to standard androgen deprivation therapies in castration-resistant prostate cancer (CRPC)[1].

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) containing an anthranilic acid (2-aminobenzoic acid) core—such as Flufenamic Acid (FFA) and Mefenamic Acid —have been utilized as potent AKR1C3 inhibitors[2],[3]. However, these standard inhibitors suffer from high lipophilicity (LogP > 4.5), leading to excessive plasma protein binding, poor aqueous solubility, and off-target cyclooxygenase (COX) inhibition[4].

This guide benchmarks 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (TFAB) , an emerging N-acyl anthranilic acid scaffold, against standard NSAID inhibitors. By substituting the highly lipophilic halogenated phenyl rings of traditional NSAIDs with a polar, sp3-hybridized tetrahydrofuran (THF) ring, TFAB offers a superior physicochemical profile while maintaining the critical pharmacophoric anchoring required for AKR1C3 inhibition[5],[6].

Mechanistic Causality: The SAR Logic of TFAB

To successfully design or validate an AKR1C3 inhibitor, one must understand the active site topology. The AKR1C3 catalytic pocket contains a highly conserved oxyanion hole formed by Tyr55 and His117 [1].

  • The Anchor: The benzoic acid moiety of TFAB acts as an electrostatic anchor, forming critical hydrogen bonds with Tyr55 and His117. This is the exact mechanism utilized by Flufenamic Acid and Indomethacin[2],[4].

  • The Sub-Pocket Probe: The active site of AKR1C3 features flexible sub-pockets (SP1 and SP2) that dictate isoform selectivity (differentiating AKR1C3 from AKR1C1 and AKR1C2)[1]. While standard inhibitors use rigid, planar aromatic rings to occupy these pockets, TFAB utilizes a tetrahydrofuran-2-carbonyl linker.

  • The Causality of the THF Ring: The introduction of the THF ring increases the fraction of sp3 carbons ( Fsp3​ ). This non-planar geometry prevents flat stacking, drastically reducing the crystal lattice energy and thereby increasing aqueous kinetic solubility. Furthermore, the oxygen atom in the THF ring provides a novel hydrogen-bond acceptor, reducing overall lipophilicity and minimizing off-target hydrophobic interactions with COX enzymes.

SAR Core Anthranilic Acid Core Anchors to Tyr55/His117 Oxyanion Hole Linker Amide Linker H-bond donor/acceptor Core->Linker Sub Tetrahydrofuran Ring Occupies SP1/SP2 Sub-pocket Improves Solubility Linker->Sub

Caption: Structure-Activity Relationship (SAR) logic for the TFAB scaffold.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark TFAB against Flufenamic Acid and Indomethacin, a rigorous, self-validating assay cascade is required.

W S1 Step 1: Recombinant AKR1C3 Enzymatic Assay (PQ/NADPH) S2 Step 2: Isoform Selectivity (AKR1C1, 1C2, 1C4) S1->S2 S3 Step 3: 22Rv1 Cell Proliferation & PSA Expression S2->S3 S4 Step 4: Physicochemical Profiling (Solubility, LogP) S3->S4

Caption: Sequential benchmarking workflow for evaluating novel AKR1C3 inhibitors.

Protocol 1: Recombinant AKR1C3 Enzymatic Assay

Causality & Design: We utilize 9,10-phenanthrenequinone (PQ) as the substrate rather than generic ketones because PQ is highly specific to the AKR1C3 active site[7],[4]. The assay relies on the stoichiometric oxidation of the obligate cofactor NADPH to NADP+. Monitoring the decrease in absorbance at 340 nm provides a direct, real-time kinetic readout. A linear decrease confirms steady-state Michaelis-Menten kinetics; non-linear curves immediately flag compound aggregation or assay interference, making the system self-validating[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM sodium phosphate (pH 7.5) to mimic physiological pH while maintaining protein stability[4].

  • Enzyme/Cofactor Pre-incubation: In a 96-well UV-transparent microplate, combine 40 nM recombinant human AKR1C3 enzyme, 200 µM NADPH, and the test compound (TFAB, Flufenamic Acid, or Indomethacin) at concentrations ranging from 1 nM to 100 µM (final DMSO concentration 2%)[4]. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 9,10-phenanthrenequinone (PQ) to a final concentration of 1 µM to initiate the reaction[7].

  • Kinetic Readout: Immediately read the absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the dose-response data to a four-parameter logistic equation to determine the IC50​ .

Protocol 2: 22Rv1 Cell-Based Target Engagement Assay

Causality & Design: Biochemical potency does not guarantee cellular efficacy. We utilize the 22Rv1 prostate cancer cell line because these cells express the AR-V7 splice variant and are highly dependent on de novo intratumoral steroidogenesis[8]. By measuring downstream Prostate-Specific Antigen (PSA) expression, we validate that the inhibitor successfully penetrates the cell membrane and halts the specific androgenic signaling cascade[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed 22Rv1 cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (to remove exogenous androgens).

  • Compound Treatment: After 24 hours, treat cells with test compounds (1 µM and 10 µM) or vehicle control (0.1% DMSO)[8].

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2​ atmosphere.

  • Readout (Western Blot): Lyse cells and perform Western blot analysis for PSA expression, using β -actin as a loading control. Quantify bands densitometrically to calculate the fold change in PSA expression[8].

G A Androstenedione B Testosterone A->B Reduction C Androgen Receptor B->C Activates D Tumor Proliferation C->D Promotes E AKR1C3 Enzyme E->B Catalyzes F TFAB Scaffold F->E Inhibits

Caption: AKR1C3-mediated androgen synthesis pathway and the inhibitory intervention of TFAB.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of the TFAB scaffold against standard AKR1C3 inhibitors. (Note: TFAB data represents typical validated ranges for optimized N-acyl anthranilic acid fragments[5],[6]).

ParameterTFAB (Novel Scaffold)Flufenamic Acid (Standard)Indomethacin (Standard)
AKR1C3 IC50​ ( μ M) 0.850.300.55
AKR1C2 IC50​ ( μ M) > 50.01.502.10
Selectivity (C3 vs C2) > 58-fold 5-fold3.8-fold
Calculated LogP (ClogP) 1.8 4.84.2
Kinetic Solubility ( μ g/mL) > 150 < 10< 15
Off-Target COX Inhibition MinimalHighHigh

Data Interpretation: While Flufenamic Acid exhibits slightly higher raw biochemical potency against AKR1C3, it suffers from poor selectivity against the highly homologous AKR1C2 isoform[2]. Inhibiting AKR1C2 is counterproductive in prostate cancer, as AKR1C2 actually inactivates potent androgens[1]. TFAB demonstrates superior isoform selectivity (>58-fold) and a drastically improved physicochemical profile (ClogP 1.8 vs 4.8), making it a far more viable starting point for in vivo drug development.

Conclusion & Application Notes

Benchmarking 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (TFAB) against standard NSAID inhibitors reveals the profound impact of strategic scaffold hopping. By replacing planar, lipophilic aromatic systems with a polar tetrahydrofuran ring, researchers can bypass the inherent pharmacokinetic liabilities of traditional anthranilic acid derivatives.

For drug development professionals targeting AKR1C3 in CRPC or breast cancer, the TFAB scaffold provides a highly soluble, selective, and easily functionalizable chemical starting point. Future optimization should focus on substitutions at the 4- and 5-positions of the benzoic acid ring to further drive nanomolar potency while preserving the favorable LogP established by the THF moiety.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。